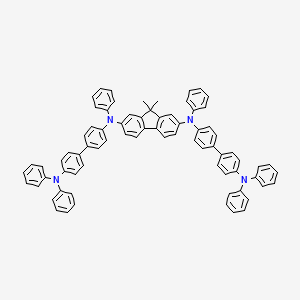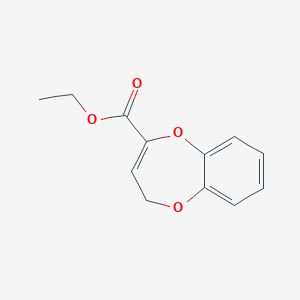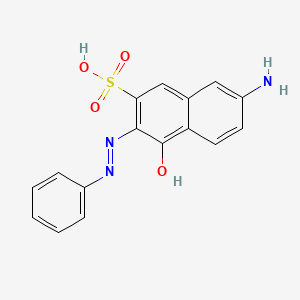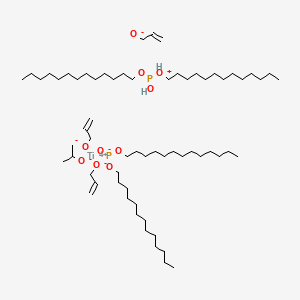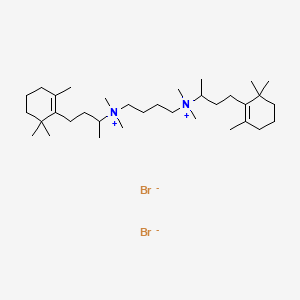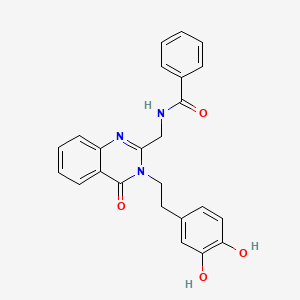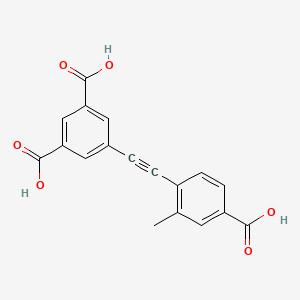
5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid: is an organic compound with the molecular formula C18H12O6 and a molecular weight of 324.28 g/mol . This compound is known for its unique structure, which includes a carboxylic acid group and an ethynyl group attached to an isophthalic acid core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid typically involves multiple organic reactions. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-carboxy-2-methylphenyl and isophthalic acid derivatives.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to facilitate the desired transformations.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid undergoes various types of chemical reactions, including :
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The ethynyl and carboxylic acid groups can participate in substitution reactions, resulting in the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in gas storage, catalysis, and separation processes.
Mechanism of Action
The mechanism by which 5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid exerts its effects involves interactions with specific molecular targets and pathways The carboxylic acid and ethynyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding properties
Comparison with Similar Compounds
When compared to similar compounds, 5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid stands out due to its unique combination of functional groups and structural features . Similar compounds include:
5-(4-Carboxy-2-nitrophenoxy)-isophthalic acid: This compound has a nitro group instead of an ethynyl group, leading to different chemical properties and applications.
Isophthalic acid derivatives: Various derivatives of isophthalic acid with different substituents can be compared to highlight the unique properties of this compound.
The distinct structure of this compound makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H12O6 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
5-[2-(4-carboxy-2-methylphenyl)ethynyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12O6/c1-10-6-13(16(19)20)5-4-12(10)3-2-11-7-14(17(21)22)9-15(8-11)18(23)24/h4-9H,1H3,(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
SKSVRHCXVBDAEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


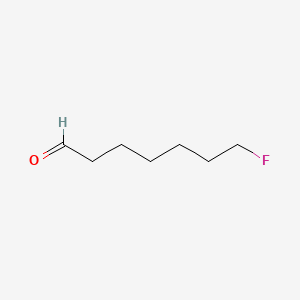

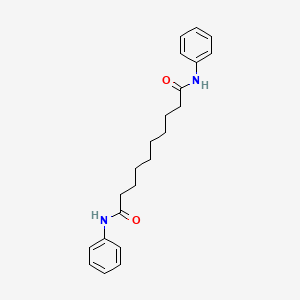
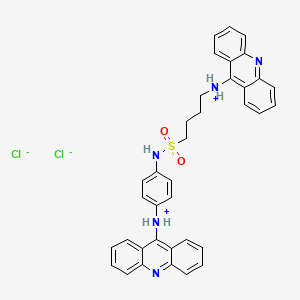
![N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide](/img/structure/B13774946.png)
